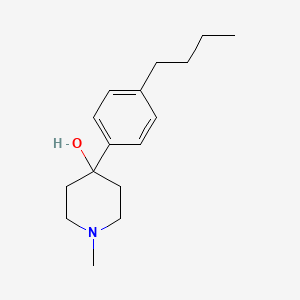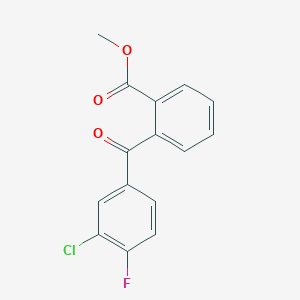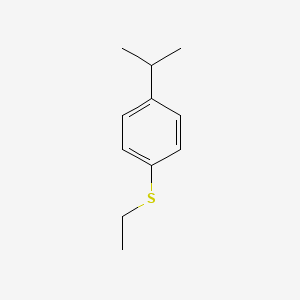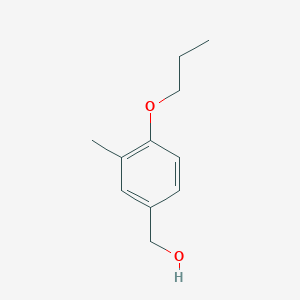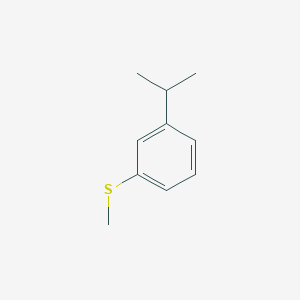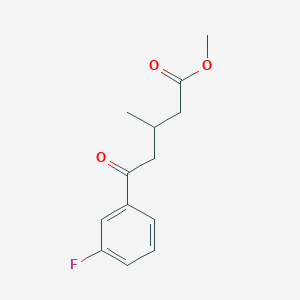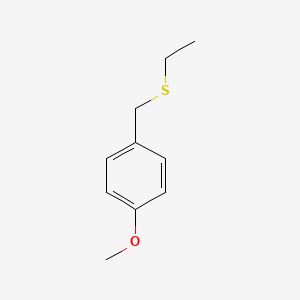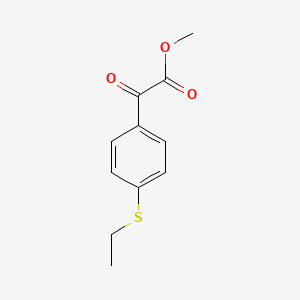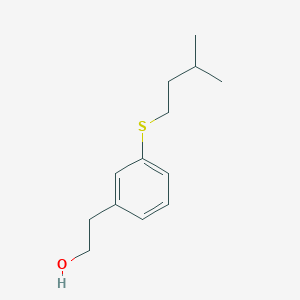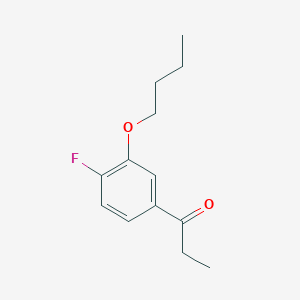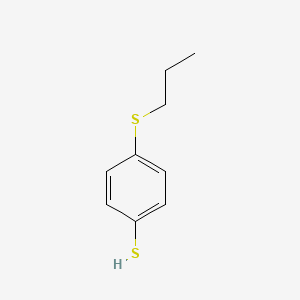
4-(n-Propylthio)thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(n-Propylthio)thiophenol is an organosulfur compound with the molecular formula C₉H₁₂S₂. This compound is characterized by a thiophenol group substituted with a propylthio group at the para position. It is a colorless to pale yellow liquid with a distinct odor, commonly used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)thiophenol typically involves the nucleophilic substitution of a thiophenol derivative. One common method is the reaction of 4-chlorothiophenol with n-propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: 4-(n-Propylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.
Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the reactants used.
科学研究应用
4-(n-Propylthio)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in developing pharmaceuticals with antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-(n-Propylthio)thiophenol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially affecting redox balance and signaling pathways. The compound’s sulfur atoms can form covalent bonds with other thiol-containing molecules, influencing their activity and function.
相似化合物的比较
Thiophenol: The simplest aromatic thiol, with a similar structure but lacking the propylthio group.
4-Methylthiophenol: A derivative with a methyl group instead of a propylthio group.
4-Chlorothiophenol: Contains a chlorine atom instead of a propylthio group.
Uniqueness: 4-(n-Propylthio)thiophenol is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
属性
IUPAC Name |
4-propylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCJGVKXSLZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
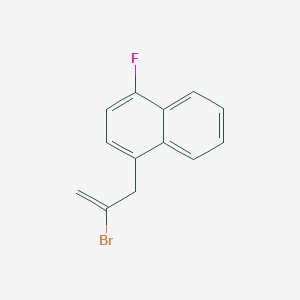
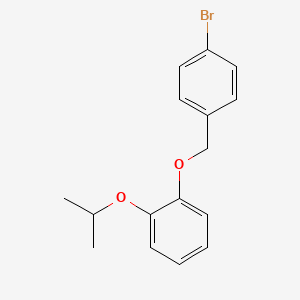
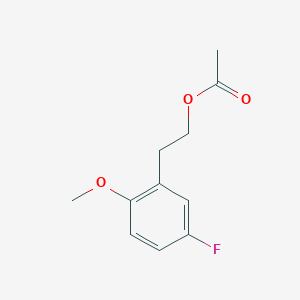
![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
